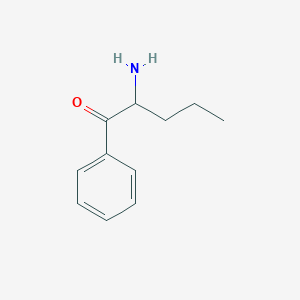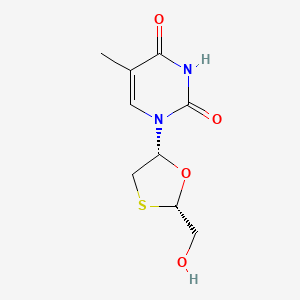
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Troxacitabine involves multiple steps, starting from the appropriate pyrimidine and oxathiolane derivatives. The key steps include the formation of the oxathiolane ring and its subsequent attachment to the pyrimidine base. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of Troxacitabine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Troxacitabine undergoes various chemical reactions, including:
Oxidation: Troxacitabine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxathiolane ring or the pyrimidine base.
Substitution: Substitution reactions often involve the hydroxymethyl group, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various Troxacitabine analogs, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Troxacitabine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Explored as a potential treatment for viral infections and certain types of cancer.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Troxacitabine exerts its effects by incorporating into DNA during replication. This incorporation leads to chain termination, effectively inhibiting DNA synthesis. The molecular targets include viral DNA polymerases and cellular DNA polymerases, making it effective against both viral infections and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: Another nucleoside analog used primarily for treating HIV and hepatitis B.
Zidovudine: Used for HIV treatment, known for its incorporation into viral DNA.
Emtricitabine: Similar to Lamivudine, used for HIV treatment.
Uniqueness
Troxacitabine is unique due to its oxathiolane ring, which provides different pharmacokinetic properties compared to other nucleoside analogs. This structural difference can lead to variations in absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .
Propiedades
Número CAS |
137623-42-8 |
|---|---|
Fórmula molecular |
C9H12N2O4S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1 |
Clave InChI |
GCMLYCFXOXELDY-RQJHMYQMSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CS[C@H](O2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



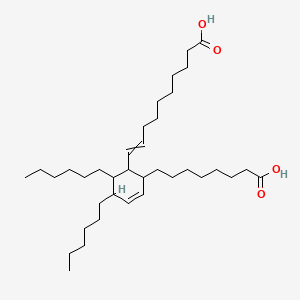
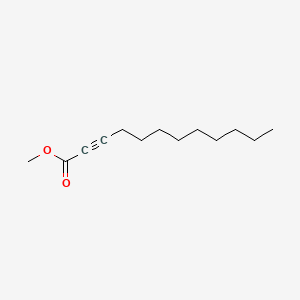

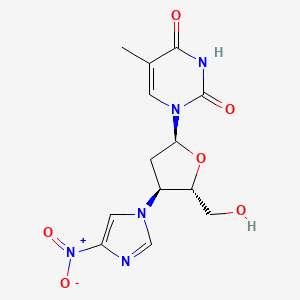
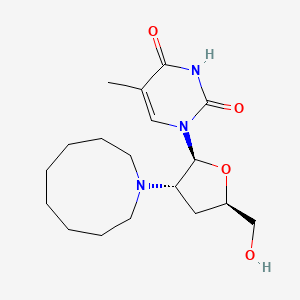

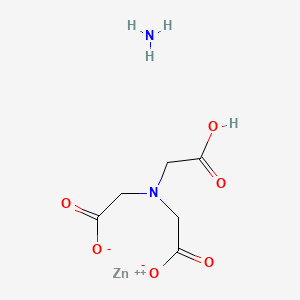
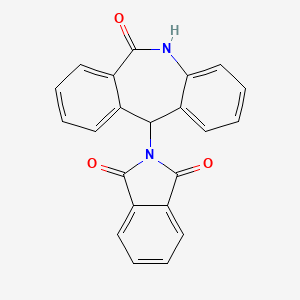
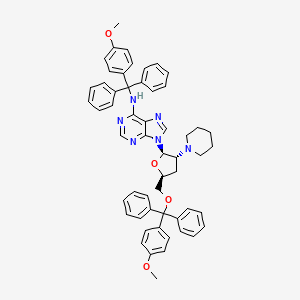

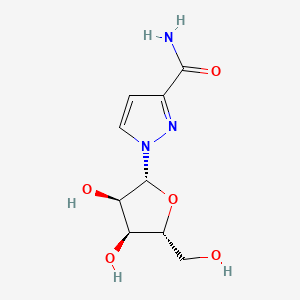
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
